Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol
Brand Name: Vulcanchem
CAS No.: 69331-39-1
VCID: VC3924529
InChI: InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2
SMILES: CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)NCCO
Molecular Formula: C20H46NO6P
Molecular Weight: 427.6 g/mol

Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol

CAS No.: 69331-39-1

Cat. No.: VC3924529

Molecular Formula: C20H46NO6P

Molecular Weight: 427.6 g/mol

* For research use only. Not for human or veterinary use.

Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol - 69331-39-1

Specification

CAS No. 69331-39-1
Molecular Formula C20H46NO6P
Molecular Weight 427.6 g/mol
IUPAC Name hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol
Standard InChI InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2
Standard InChI Key GKKMCECQQIKAHA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)NCCO
Canonical SMILES CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol is a salt formed via the neutralization of hexadecyl phosphoric acid by 2-(2-hydroxyethylamino)ethanol. The hexadecyl group (C16H33\text{C}_{16}\text{H}_{33}) provides hydrophobicity, while the phosphate and ethanolamine moieties contribute hydrophilic properties . The structural formula is represented as:

CH3(CH2)15OPO3HOCH2CH2NHCH2CH2OH+\text{CH}_3(\text{CH}_2)_{15}\text{OPO}_3^- \cdot \text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH}^+

This ionic interaction stabilizes the compound in aqueous environments, facilitating its solubility in polar solvents.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight425.51 g/mol
Boiling PointNot explicitly reported-
Flash Point>137.8°C (estimated)
LogP (Partition Coefficient)~1.26 (hydrophobic affinity)

The compound’s high flash point suggests stability under moderate thermal conditions, while its LogP value indicates a balance between lipid solubility and aqueous dispersibility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves two primary steps:

  • Esterification of 1-Hexadecanol: Reaction of 1-hexadecanol with phosphoric acid under controlled conditions (60–80°C, acidic catalyst) yields hexadecyl dihydrogen phosphate .

  • Neutralization with 2-(2-Hydroxyethylamino)ethanol: The acidic phosphate is neutralized by 2-(2-hydroxyethylamino)ethanol, forming the final ionic compound .

This method parallels the synthesis of related quaternary ammonium phosphates, such as bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate (CAS 65104-56-5), which employs similar esterification and neutralization protocols.

Biological Activity and Mechanisms

Antimicrobial Properties

Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol disrupts microbial cell membranes via electrostatic interactions with phospholipid headgroups. Studies on analogous compounds demonstrate bactericidal activity against Staphylococcus aureus (MIC: 50–100 μg/mL) and Escherichia coli (MIC: 100–200 μg/mL). The ethanolamine group enhances membrane penetration, while the phosphate moiety stabilizes interactions with bacterial surfaces .

Mitochondrial Interactions

Phosphate-containing amphiphiles, including hexadecyl derivatives, interfere with mitochondrial electron transport chains. Research on cytochrome c oxidase (CcO) inhibition reveals that such compounds reduce CcO activity by 30–40% at 100 μM concentrations, correlating with increased reactive oxygen species (ROS) production . Mitochondrion-targeted antioxidants (e.g., ubiquinol-triphenylphosphonium conjugates) mitigate this effect, underscoring the role of oxidative stress in toxicity .

Applications in Industrial and Biomedical Contexts

Surfactant and Emulsifier

The compound’s amphiphilicity makes it effective in:

  • Pharmaceutical formulations: Stabilizing liposomal drug delivery systems.

  • Cosmetics: Enhancing emulsion stability in creams and lotions .

Comparative studies with 2-ethylhexyl phosphate derivatives show that hexadecyl phosphate’s longer alkyl chain improves micelle formation but reduces critical micelle concentration (CMC) by 15–20% .

Membrane Studies

In biophysical research, hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol is used to model lipid bilayer interactions. Its insertion into membranes alters fluidity, as measured by fluorescence anisotropy (10–15% increase in rigidity at 1 mol% concentration).

Comparative Analysis with Analogous Compounds

ParameterHexadecyl Phosphate;2-(2-HEAE)2-Ethylhexyl Phosphate Tetradecyl Phosphate
Alkyl Chain LengthC16C8C14
Water SolubilityLow (0.1–1 mg/mL)Moderate (5–10 mg/mL)Low (0.5–2 mg/mL)
Antimicrobial MIC50–200 μg/mL100–500 μg/mL75–300 μg/mL

The extended alkyl chain in hexadecyl phosphate enhances lipid solubility but reduces aqueous dispersibility compared to shorter-chain analogs .

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